![molecular formula C19H18ClN3O2S B3403069 2-[(4-chlorophenyl)methanesulfonyl]-3-(pyrrolidin-1-yl)quinoxaline CAS No. 1105213-57-7](/img/structure/B3403069.png)
2-[(4-chlorophenyl)methanesulfonyl]-3-(pyrrolidin-1-yl)quinoxaline
Overview
Description
2-[(4-chlorophenyl)methanesulfonyl]-3-(pyrrolidin-1-yl)quinoxaline is a complex organic compound that features a quinoxaline core substituted with a 4-chlorophenyl methanesulfonyl group and a pyrrolidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)methanesulfonyl]-3-(pyrrolidin-1-yl)quinoxaline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the 4-chlorophenyl Methanesulfonyl Group: This step involves the sulfonylation of the quinoxaline core using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyrrolidin-1-yl Group: The final step involves the nucleophilic substitution reaction where the quinoxaline derivative is reacted with pyrrolidine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)methanesulfonyl]-3-(pyrrolidin-1-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles can replace the sulfonyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that quinoxaline derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 2-[(4-chlorophenyl)methanesulfonyl]-3-(pyrrolidin-1-yl)quinoxaline can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells .
- A notable study demonstrated that this class of compounds could effectively target specific kinases involved in cancer cell proliferation, suggesting a mechanism for their anticancer effects .
- Protein Kinase Inhibition
- Neuropharmacological Potential
Research Applications
- Biological Research Tool
- Structure-Activity Relationship (SAR) Studies
Case Studies
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)methanesulfonyl]-3-(pyrrolidin-1-yl)quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application, such as antimicrobial or anticancer activity, where it may interfere with cell wall synthesis or DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methylphenyl)methanesulfonyl]-3-(pyrrolidin-1-yl)quinoxaline
- 2-[(4-bromophenyl)methanesulfonyl]-3-(pyrrolidin-1-yl)quinoxaline
- 2-[(4-fluorophenyl)methanesulfonyl]-3-(pyrrolidin-1-yl)quinoxaline
Uniqueness
2-[(4-chlorophenyl)methanesulfonyl]-3-(pyrrolidin-1-yl)quinoxaline is unique due to the presence of the 4-chlorophenyl group, which can impart distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.
Biological Activity
The compound 2-[(4-chlorophenyl)methanesulfonyl]-3-(pyrrolidin-1-yl)quinoxaline is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzymatic inhibition. This article synthesizes findings from various studies, highlighting its biological activity, mechanisms of action, and therapeutic potential.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a quinoxaline core, a pyrrolidine moiety, and a methanesulfonyl group attached to a 4-chlorophenyl substituent.
Anticancer Properties
Recent studies have demonstrated that quinoxaline derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT-15 | 5.6 | Induction of apoptosis |
MCF-7 | 8.2 | Inhibition of cell proliferation |
A549 | 6.9 | Disruption of mitochondrial function |
The cytotoxicity was assessed using the MTT assay, which measures cell viability post-treatment. The results indicate that the compound effectively inhibits cancer cell growth through multiple mechanisms, including apoptosis induction and disruption of mitochondrial function.
Enzymatic Inhibition
This compound has also been studied as an inhibitor of specific protein kinases, which are critical in cancer cell signaling pathways.
Key Findings:
- Protein Kinase B (PKB/Akt) Inhibition : The compound exhibited a dose-dependent inhibition of PKB activity, with an IC50 value of approximately 10 µM.
- Impact on Cell Signaling : Inhibition of PKB led to decreased phosphorylation of downstream targets involved in cell survival and proliferation.
The biological activity of this compound is attributed to several mechanisms:
- Oxidative Stress Induction : Studies suggest that high concentrations can lead to oxidative stress in cells, as indicated by increased reactive oxygen species (ROS) levels.
- Gene Expression Modulation : The compound influences the expression of genes associated with apoptosis, such as Bcl-2 and caspases.
- Photosystem II Disruption : In studies involving cyanobacteria, it was observed that the compound disrupts photosystem II electron transport, indicating potential environmental toxicity at elevated concentrations .
Study 1: Anticancer Activity in vitro
A study published in PubMed evaluated the effects of the compound on human cancer cell lines. The results showed that treatment with the compound resulted in significant reductions in cell viability across multiple cancer types .
Study 2: Enzymatic Activity
Another investigation focused on the inhibitory effects on PKB/Akt signaling pathways in breast cancer cells. The findings revealed that the compound could effectively block PKB activity, leading to enhanced apoptosis in treated cells .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfonyl]-3-pyrrolidin-1-ylquinoxaline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c20-15-9-7-14(8-10-15)13-26(24,25)19-18(23-11-3-4-12-23)21-16-5-1-2-6-17(16)22-19/h1-2,5-10H,3-4,11-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUPNMGKRARUTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.